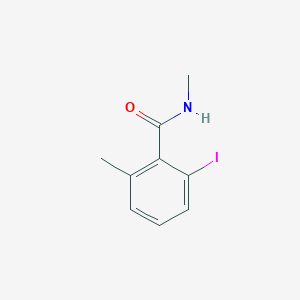

2-Iodo-N,6-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

2-iodo-N,6-dimethylbenzamide |

InChI |

InChI=1S/C9H10INO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

NDHTWRFCYOAWNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo N,6 Dimethylbenzamide and Analogues

Direct Iodination Strategies

Direct iodination involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. This is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the case of benzamides, the aromatic ring is activated towards electrophilic attack. The amide functional group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

For the synthesis of 2-Iodo-N,6-dimethylbenzamide, the starting material would be N,6-dimethylbenzamide. The iodination would be directed to the positions ortho and para to the amide group. Since molecular iodine (I₂) is generally unreactive towards many aromatic rings, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.comorgoreview.com Common iodinating reagents include iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the steric and electronic effects of the substituents on the benzamide (B126) ring.

The efficiency and selectivity of direct iodination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of oxidizing agent, the reaction temperature, and the duration of the reaction.

Solvent and Oxidizing Agent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Common solvents for iodination include acetic acid and other organic acids. The oxidizing agent plays a crucial role in activating the iodine. orgoreview.com Agents like nitric acid, hydrogen peroxide, or copper salts are often employed to facilitate the formation of the electrophilic iodine species. orgoreview.com For instance, the combination of iodine and an iodic acid solution in acetic acid is an effective system for the iodination of benzoic acid derivatives.

Temperature and Time Dependence: The reaction temperature can affect the rate of reaction and the formation of side products. Many iodination reactions are carried out at elevated temperatures, sometimes at reflux, to ensure a reasonable reaction rate. The reaction time is also a critical parameter that needs to be optimized to maximize the yield of the desired product while minimizing the formation of impurities. A typical reaction might run for several hours.

Table 1: Influence of Reaction Parameters on Direct Iodination of Aromatic Compounds

| Parameter | Variation | Effect on Reaction |

| Iodinating Reagent | I₂ with an oxidizing agent (e.g., HIO₃, HNO₃) | Generates the active I⁺ electrophile, essential for the reaction to proceed. orgoreview.com |

| Solvent | Acetic acid, Acetic anhydride (B1165640) | Can act as a catalyst and influences reagent solubility and reaction rate. |

| Catalyst | Acidic zeolites (e.g., H-β-form) | Can enhance regioselectivity and increase the conversion rate. |

| Temperature | Typically elevated (e.g., 120-125°C) | Increases reaction rate but may lead to side products if too high. |

| Time | Several hours (e.g., 4 hours) | Sufficient time is needed for the reaction to reach completion. |

Organometallic Precursor Approaches

An alternative to direct iodination is the use of organometallic precursors, which can offer greater control over the regioselectivity of the final product.

A highly regioselective method for preparing this compound involves starting with 2-iodobenzoic acid. researchgate.net This precursor can be synthesized via a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by treatment with an iodide salt. wikipedia.orgchemicalbook.com

Once 2-iodobenzoic acid is obtained, it can be converted to the desired amide through a standard amidation reaction. This typically involves activating the carboxylic acid group, for example, by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-iodobenzoyl chloride can then be reacted with dimethylamine (B145610) to form this compound. Alternatively, peptide coupling reagents can be used to directly form the amide bond between 2-iodobenzoic acid and dimethylamine. This method ensures that the iodine atom is exclusively at the 2-position of the benzamide.

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Activating Agent | Typical Solvent |

| Thionyl Chloride (SOCl₂) | Forms acid chloride | Dichloromethane (B109758) (DCM), Toluene |

| Oxalyl Chloride ((COCl)₂) | Forms acid chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| HATU | Base (e.g., DIPEA) | Dimethylformamide (DMF), Acetonitrile (MeCN) |

| HBTU | Base (e.g., DIPEA) | Dimethylformamide (DMF), Dichloromethane (DCM) |

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to the formation of C-N bonds in benzamides. buet.ac.bdnih.govnih.gov These methods often offer high yields and functional group tolerance under mild reaction conditions. nih.gov

A key step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.govyoutube.comyoutube.com In this step, the palladium(0) center inserts into the carbon-iodine bond of the 2-iodobenzamide (B1293540) substrate. This process changes the oxidation state of palladium from 0 to +2 and forms a new arylpalladium(II) intermediate. youtube.comyoutube.com

Copper-Catalyzed Synthesis Routes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the related Goldberg reaction, represent a cornerstone in the formation of carbon-nitrogen (C-N) bonds for the synthesis of N-aryl and N-alkyl amides. biosynth.comscispace.com These methods are especially pertinent for the synthesis of N-substituted benzamides from aryl halides.

The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the copper-promoted coupling of an amide with an aryl halide. biosynth.com This reaction is an important alternative to other transition-metal-catalyzed aminations, such as the Buchwald-Hartwig reaction. biosynth.com Traditionally, these copper-catalyzed reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. biosynth.com However, significant advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These modern protocols typically employ a copper(I) salt, such as copper(I) iodide (CuI), in catalytic amounts, along with a ligand to stabilize the copper catalyst and facilitate the reaction. nih.gov

Commonly used ligands are often bidentate nitrogen-containing molecules, such as 1,2-diamines like N,N'-dimethylethylenediamine or trans-N,N'-dimethyl-1,2-cyclohexanediamine. nih.gov The choice of base, which is crucial for the deprotonation of the amide, often includes potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov The solvent for these reactions is typically a high-boiling polar aprotic solvent like 1,4-dioxane (B91453), N,N-dimethylformamide (DMF), or toluene. biosynth.com

Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in these copper-catalyzed couplings. biosynth.com The presence of electron-withdrawing groups on the aryl halide can also accelerate the reaction. biosynth.com For the synthesis of a compound like this compound, the starting materials would be 2-iodobenzoic acid or a derivative thereof, and dimethylamine. A plausible copper-catalyzed route would involve the reaction of an activated form of 2,6-dimethyl-iodobenzoic acid with methylamine (B109427) in the presence of a copper catalyst system.

While a specific protocol for this compound is not readily found in the literature, the synthesis of the closely related 2-iodobenzamide provides a valuable reference. In one reported procedure, 2-iodobenzamide was synthesized from methyl 2-bromo-5-hydroxybenzoate through a Finkelstein reaction followed by amidation, utilizing a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as the ligand in 1,4-dioxane at 120°C. chemicalbook.com This demonstrates the utility of copper catalysis in the formation of the amide bond on an iodinated benzene (B151609) ring.

Table 1: Example of Copper-Catalyzed Synthesis of a 2-Iodobenzamide Analog

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 2-bromo-5-hydroxybenzoate | (from subsequent reaction) | CuI | N,N'-dimethylethylenediamine | - | 1,4-dioxane | 120 | 66 | chemicalbook.com |

General Amide Synthesis Procedures Relevant to Substituted Benzamides

Beyond copper-catalyzed methods, several general procedures are widely employed for the synthesis of substituted benzamides. The choice of method often depends on the specific substrates, functional group tolerance, and desired scale of the reaction.

One of the most common and traditional methods for amide bond formation is the reaction of a carboxylic acid with an amine. However, the direct reaction requires high temperatures to drive off water, which can be detrimental to sensitive functional groups. wikipedia.org To overcome this, carboxylic acids are typically activated to enhance their reactivity towards amines.

A frequently used approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . For the synthesis of this compound, 2-iodobenzoic acid would first be converted to 2-iodobenzoyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methylamine to form the desired amide. This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Another strategy involves the use of coupling reagents . These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions. A wide variety of coupling reagents are available, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being classic examples. Other modern and highly efficient coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at or below room temperature.

The direct reaction of a carboxylic acid and an amine can also be facilitated without a coupling reagent under specific conditions. For instance, the use of dehydrating agents or performing the reaction under conditions that allow for the removal of water (e.g., azeotropic distillation) can drive the equilibrium towards amide formation.

For the synthesis of N,N-disubstituted amides like N,N-dimethylbenzamide, methods starting from other precursors have also been reported. A patent describes the synthesis of anthranilic acid N,N-dimethylbenzamide from isatoic anhydride and dimethylamine. nih.gov While this specific precursor is not directly applicable to this compound, it illustrates the diversity of synthetic strategies available for benzamide synthesis.

The choice of the synthetic route to this compound would ultimately depend on the availability of starting materials, desired purity, and scalability of the process. Both copper-catalyzed cross-coupling reactions and classical amide bond formation techniques offer viable pathways to this and related substituted benzamides.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the solution-state structure and dynamics of 2-Iodo-N,6-dimethylbenzamide. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information on the chemical environment of each atom, while kinetic studies reveal insights into conformational dynamics.

While specific experimental data for this compound is not widely published, the expected ¹H NMR spectral features can be predicted based on analysis of closely related analogues, such as 2-chloro-N,N-dimethylbenzamide and other substituted benzamides. rsc.org The spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the methyl group on the aromatic ring.

The aromatic region would likely present a complex multiplet pattern resulting from the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the iodo, amide, and methyl substituents. The N-H proton would typically appear as a broad singlet, and the N-methyl group would be a doublet due to coupling with the N-H proton. The methyl group attached to the benzene ring would appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on data from analogous compounds.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (3 protons) | ~7.20 - 7.50 | m (multiplet) | The precise shifts and coupling patterns depend on the specific electronic environment. |

| N-H (1 proton) | ~6.30 | br s (broad singlet) | Chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange. |

| N-CH₃ (3 protons) | ~2.95 | d (doublet) | Shows coupling to the N-H proton. May show broadening due to restricted amide bond rotation. |

| Aromatic-CH₃ (3 protons) | ~2.30 | s (singlet) | A singlet as there are no adjacent protons to couple with. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the six aromatic carbons, the N-methyl carbon, and the ring-methyl carbon. The chemical shifts are influenced by the nature of the substituents. For instance, the carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly lower than the other aromatic carbons due to the heavy atom effect. In contrast, the carbonyl carbon (C=O) will appear at a much higher chemical shift. Data from analogues like N,N-dimethylbenzamide and 2-chloro-N,N-dimethylbenzamide suggest the approximate chemical shifts. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~169.0 |

| Aromatic C-NH | ~138.0 |

| Aromatic C-CH₃ | ~135.0 |

| Aromatic C-H | ~125.0 - 132.0 |

| Aromatic C-I | ~95.0 |

| N-CH₃ | ~26.5 |

| Aromatic-CH₃ | ~21.0 |

The bond between the carbonyl carbon and the nitrogen atom in amides possesses a significant partial double bond character due to resonance. nanalysis.com This restricts rotation around the C-N bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. At room temperature, this rotation is slow on the NMR timescale, which can lead to the observation of distinct signals for groups that would otherwise be chemically equivalent if free rotation occurred. nanalysis.com

In the case of related N,N-disubstituted amides, the two N-alkyl groups are often non-equivalent and show separate signals. nanalysis.com By acquiring NMR spectra at various temperatures, the rate of rotation can be determined. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the line shape of the signals with temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. nanalysis.com This provides valuable quantitative data on the conformational stability and flexibility of the amide group.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of the closely related compound 2-iodobenzamide (B1293540) reveals key conformational features that are likely to be present. nih.govresearchgate.net In 2-iodobenzamide, the amide group is not coplanar with the aromatic ring; instead, there is a significant dihedral angle of 44.37° between the O1/C1/N1 plane of the amide and the benzene ring. nih.gov This twisting is a result of steric repulsion between the ortho-substituent (iodine) and the amide group. A similar non-planar conformation is expected for this compound, likely with an even greater twist due to the additional steric hindrance from the methyl group at the 6-position. This conformation minimizes steric strain while influencing the electronic properties and potential for intermolecular interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). rsc.org The iodine atom in this compound is a potent halogen bond donor. The electron-withdrawing effect of the adjacent aromatic ring and carbonyl group creates a region of positive electrostatic potential on the outer surface of the iodine atom, known as a σ-hole.

Investigation of π-Stacking Interactions

The molecular structure of this compound, featuring a substituted aromatic ring, lends itself to the formation of non-covalent π-stacking interactions. These interactions are crucial in dictating the supramolecular assembly and crystal packing of the compound. The presence of an iodine atom and methyl groups on the benzamide (B126) ring significantly influences the nature and strength of these interactions.

In analogous structures, such as 2-iodobenzamide, the crystal packing is stabilized by a combination of N—H⋯O hydrogen bonds and C—I⋯π(ring) halogen bonds, which lead to the formation of molecular sheets. nih.govnih.gov For 2-Iodo-N-(6-methyl-2-pyridyl)benzamide, short intermolecular contacts involving the iodine atom (I···O and I···N) and C—H···π interactions are also observed, further stabilizing the crystal lattice. nih.gov The introduction of a methyl group at the ortho position, as seen in the "6-methyl" substituent of the target compound, has been shown to increase the strength of π-π stacking interactions by over 50% compared to a para-substituent in certain model systems. nih.gov This suggests that the specific substitution pattern of this compound likely promotes robust π-stacking arrangements.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for the identification of functional groups and the elucidation of molecular vibrations within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. By analyzing the spectra of closely related compounds, such as 2-iodobenzamide, and considering the contributions of the N-methyl and 6-methyl groups, a detailed assignment of the principal vibrational modes can be made. nih.gov

The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected in the region of 3360-3170 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is typically observed around 1644 cm⁻¹. nih.gov The amide II and III bands, resulting from a combination of N-H bending and C-N stretching vibrations, are also key spectral features. nih.gov

The aromatic ring exhibits C=C stretching vibrations in the 1580-1470 cm⁻¹ range. nih.gov The presence of an ortho-substituted pattern is confirmed by a characteristic band around 734 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl groups are expected above and below 3000 cm⁻¹, respectively. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Stretching | 3362 - 3177 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 | Strong |

| C=O (Amide I) | Stretching | ~1644 | Strong |

| C=C (Aromatic) | Stretching | 1581 - 1470 | Medium-Weak |

| N-H (Amide II) | Bending | ~1640 - 1550 | Medium-Strong |

| C-N (Amide III) | Stretching | ~1250 - 1350 | Medium |

| Ortho-substituted Ring | Out-of-plane bending | ~734 | Strong |

Data is inferred from analogous compounds and general IR correlation tables. nih.govlibretexts.orguc.edu

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-I bond.

Based on studies of benzamide, the parent compound, several key Raman bands can be predicted. aip.orgnih.gov These include vibrations associated with the benzene ring C=C stretch, the Ph-C(O)NH₂ stretch, and various in-plane and out-of-plane bending modes. The introduction of the iodo and methyl substituents will influence the positions and intensities of these bands. The heavy iodine atom will give rise to a low-frequency C-I stretching vibration, typically below 400 cm⁻¹. The methyl group will introduce its own characteristic vibrations, such as C-H stretching and bending modes.

The table below outlines the expected prominent Raman bands for this compound, with assignments based on the analysis of benzamide.

| Assignment | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Ring C=C Stretch | ν(C=C) | ~1600 |

| Ph-C(O)NH₂ Stretch | ν(Ph-C) | ~1200 |

| CCH in-plane bend | δ(CCH) | ~1150 |

| Ring Trigonal Bend | δ(Ring) | ~1000 |

| Ring Deformation | δ(Ring) | ~620 |

| C-I Stretch | ν(C-I) | <400 |

Data is inferred from the analysis of benzamide and general Raman correlation principles. aip.orgnih.gov

The comprehensive analysis of both FT-IR and Raman spectra provides a detailed vibrational profile of this compound, confirming its molecular structure and providing insights into the electronic effects of its substituents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and, by extension, the reactivity of molecules.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Iodo-N,6-dimethylbenzamide (Based on General Benzamide (B126) Structures)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-I | ~2.10 Å |

| C-N (amide) | ~1.35 Å | |

| C=O | ~1.23 Å | |

| Bond Angle | C-C-I | ~120° |

| O=C-N | ~122° | |

| Dihedral Angle | C-C-N-C (methyl) | Variable (describes rotation around C-N bond) |

This table is illustrative and not based on experimental or calculated data for the specific molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO would likely be localized on the iodine atom and the phenyl ring, which are rich in electrons, while the LUMO might be distributed over the carbonyl group and the aromatic ring. Analysis of these orbitals would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.netdergipark.org.tr It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential.

Computational Spectroscopic Parameter Prediction

Computational methods can also be used to predict spectroscopic parameters, providing a valuable tool for interpreting experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.mayoutube.com By computing the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. For this compound, GIAO calculations would be particularly useful in assigning the chemical shifts of the protons and carbons in the substituted aromatic ring and the N-methyl groups, which can be challenging to interpret solely from experimental data. The accuracy of these calculations is often improved by using a reference compound, such as tetramethylsilane (B1202638) (TMS), and applying scaling factors. github.io

Intermolecular Interaction Studies

The iodine atom in this compound plays a crucial role in its intermolecular interactions through halogen bonding. This interaction arises from the anisotropic distribution of electron density on the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen along the C-I bond axis. researchgate.netnih.gov This positive σ-hole can then interact attractively with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen.

Quantitative computational studies, often employing methods like Symmetry-Adapted Perturbation Theory (SAPT), reveal that halogen bonds are a complex interplay of electrostatic, dispersion, and charge-transfer interactions. researchgate.net The strength of the halogen bond increases with the size of the halogen atom, with iodine forming particularly strong interactions. researchgate.netarxiv.org

A study on the polymorphic modifications of 2-iodo-N-(4-bromophenyl)benzamide, a structurally similar compound, highlighted the significance of I···I and C-H···π interactions in its crystal packing. ias.ac.in In another study on 2-iodo-phenyl methyl-amides, short intermolecular I···O halogen bonds were observed, with I···O distances around 3.012 Å to 3.057 Å, leading to the formation of dimers and chains in the crystal structure. mdpi.com The electrostatic potential at the σ-hole on iodine in substituted iodobenzenes has been shown to correlate with the electron-withdrawing or -donating nature of the other substituents on the ring. nih.gov For this compound, the electron-donating methyl group and the electron-withdrawing amide group would collectively influence the magnitude of the σ-hole on the iodine atom.

Table 2: Calculated Halogen Bond Parameters for Related Iodo-Aromatic Compounds

| Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) | Reference Compound |

| I···O | 3.012 | Not specified | N-cyclopropyl-2-iodo-N-methylbenzamide |

| I···O | 3.024 / 3.057 | Not specified | N-cycloheptyl-2-iodo-N-methylbenzamide |

| I···N | 3.390 | Not specified | 2-Iodo-4,6-dimethylpyrimidine |

Note: Data is from crystallographic studies of related molecules. Interaction energies require specific computational analysis.

Hydrogen bonding is a key intermolecular interaction governing the structure and properties of benzamides. mdpi.com In this compound, the amide group (specifically the N-H proton) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This can lead to the formation of intermolecular N-H···O hydrogen bonds, often resulting in dimeric or catemeric structures in the solid state.

Theoretical studies on various benzamide derivatives using DFT have been instrumental in characterizing these hydrogen bonds. ias.ac.innih.gov For instance, in N-unsubstituted 2-aminobenzamides, both intramolecular and intermolecular hydrogen bonds have been identified and analyzed. mdpi.com The energy of the N-H···O hydrogen bond in a related molecule, 3-amino-4-methoxy benzamide, was calculated to be -20.053 kcal/mol using the Espinosa et al. method. ias.ac.in

Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations on benzamide derivatives have provided insights into the dynamic nature of these hydrogen bonds in both the gas and crystalline phases. mdpi.com These studies show that while the bridged protons are mostly localized on the donor side, proton transfer phenomena can occur. mdpi.com The formation of hydrogen bonds leads to characteristic shifts in the vibrational spectra, particularly a red shift in the N-H stretching frequency. mdpi.com

Table 3: Calculated Hydrogen Bond Properties for a Related Benzamide

| Hydrogen Bond Type | Bond Length (Å) | Bond Energy (kcal/mol) | Reference Compound |

| N-H···O | 2.431 | -20.053 | 3-amino-4-methoxy benzamide |

Source: ias.ac.in

Aromatic π-π stacking is another significant noncovalent interaction that can influence the crystal packing and conformational preferences of this compound. mdpi.com This interaction occurs between the electron-rich π-systems of the benzene (B151609) rings of adjacent molecules. The geometry of the stacking can vary, from face-to-face to offset or edge-to-face arrangements.

Computational modeling, often using DFT with dispersion corrections or higher-level ab initio methods, is essential for quantifying the energy of these interactions. rsc.org The strength of π-π stacking is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing iodo and amide groups will modulate the quadrupole moment of the aromatic ring and thus the nature of the stacking.

Studies on related systems, such as 2-Iodo-4,6-dimethylpyrimidine, have shown the presence of intermolecular π–π stacking interactions with a centroid–centroid distance of 3.5168 Å, contributing to a two-dimensional supramolecular architecture. nih.gov Similarly, an analysis of 2-iodo-N-(4-bromophenyl)benzamide revealed the role of C-H···π interactions in the formation of its polymorphic modifications. ias.ac.in These interactions, where a C-H bond points towards the face of a π-system, are considered a type of weak hydrogen bond and often occur in conjunction with π-π stacking. capes.gov.br

Table 4: Observed π-π Stacking Parameters in a Related Heterocycle

| Interaction Type | Centroid-Centroid Distance (Å) | Reference Compound |

| π–π stacking | 3.5168 | 2-Iodo-4,6-dimethylpyrimidine |

Source: nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model reaction pathways and analyze the transition states of chemical reactions involving this compound. This includes investigating its synthesis and subsequent transformations. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

While specific reaction pathway modeling for the synthesis of this compound is not prominently featured in the searched literature, general principles of amide formation can be applied. The synthesis would likely involve the reaction of a 2-iodo-6-methylbenzoyl derivative (like the acyl chloride or acid) with methylamine (B109427). Theoretical studies can elucidate the energetics of the nucleophilic attack, proton transfer steps, and the role of any catalysts or reagents. For instance, theoretical investigations into the aminolysis of related compounds have shown how hydrogen bonding can stabilize transition structures. dal.ca

Many syntheses of complex amides rely on catalytic processes. Computational modeling is crucial for elucidating the mechanisms of these catalytic cycles. For reactions involving aryl halides like this compound, palladium-catalyzed cross-coupling reactions are common. While a specific study on this molecule is lacking, computational studies on related Pd-catalyzed amidations provide a framework for understanding the potential catalytic cycles. These cycles typically involve steps such as oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination of the amine, reductive elimination to form the C-N bond, and regeneration of the Pd(0) catalyst.

A study on the cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols proposed a reaction mechanism that could be computationally modeled. nih.gov This mechanism involves the base-promoted dehydrogenation of the alcohol on the catalyst surface to form an aldehyde, followed by nucleophilic addition of the amide to the aldehyde to generate an N-acylimine intermediate, which is then hydrogenated. nih.gov A similar approach could be used to model potential catalytic transformations of this compound.

Applications in Advanced Organic Synthesis As Building Blocks and Intermediates

Precursors for Complex Organic Molecules

The structural framework of 2-Iodo-N,6-dimethylbenzamide, featuring a strategically placed iodine atom and methyl groups, makes it an ideal precursor for the synthesis of complex organic molecules, including natural products and their analogues. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency of a biologically active molecule, underscores the importance of methylated building blocks. The 6-methyl group on the benzamide (B126) ring can play a crucial role in influencing the conformation and biological activity of the final product.

While direct utilization in the total synthesis of a specific natural product is not extensively documented in readily available literature, its potential is evident. The iodo-substituent allows for a wide range of cross-coupling reactions to introduce molecular complexity. For instance, it can be envisioned as a key fragment in the synthesis of polyketide or non-ribosomal peptide natural products where substituted aromatic rings are common structural motifs. The synthesis of such complex targets often relies on the strategic assembly of highly functionalized building blocks, a role for which this compound is well-suited.

Role in Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of this compound is particularly valuable in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Unsymmetrical vicinal diamines are important structural motifs in many biologically active compounds and chiral ligands. scilit.comnih.govsigmaaldrich.com While direct use of this compound for this purpose is not explicitly detailed, a plausible synthetic pathway can be proposed based on established methodologies. The aryl iodide can be converted to an alkene via a Heck reaction. Subsequent rhodium-catalyzed hydroamination of the resulting allylic amine derivative with a variety of amine nucleophiles could then yield a range of unsymmetrical vicinal diamines. scilit.comnih.govrsc.org This two-step approach would allow for the introduction of diverse substituents, making it a flexible strategy for creating a library of diamine compounds.

Isoindolin-1-ones are a class of nitrogen-containing heterocycles that form the core of many pharmaceutically active compounds. The synthesis of these scaffolds can be efficiently achieved using 2-iodobenzamide (B1293540) derivatives. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides access to 3-acyl isoindolin-1-ones. This highlights a potential route where the N-methyl group of this compound could be further functionalized to participate in such cyclizations.

The following table illustrates a representative reaction for the synthesis of isoindolinones from related 2-iodobenzamides.

| Entry | Starting Material | Catalyst | Conditions | Product | Yield |

| 1 | N-allyl-2-iodobenzamide | Pd(OAc)₂ | K₂CO₃, TBAB, DMF, 100 °C | 2-methyl-2,3-dihydro-1H-isoindol-1-one | High |

This table is a representative example based on established syntheses of isoindolinones from 2-iodobenzamides and is intended to illustrate the potential application of this compound.

Seven-membered nitrogen-containing heterocycles, such as benzo[c]azepine-1,3-diones, are of growing interest in medicinal chemistry. The synthesis of these larger ring systems is often challenging. Recent advances have demonstrated the synthesis of benzo[c]azepine-1,3(2H)-diones from hydroxamates and α,β-unsaturated acyl fluorides via a C-H activation strategy using a rhodium catalyst. researchgate.net While this method does not directly involve an iodo-precursor, related strategies for constructing seven-membered rings often utilize halogenated starting materials. For instance, tandem Heck reactions of N-vinyl-2-iodobenzamides have been used to synthesize fused nitrogen-containing rings. nih.gov This suggests that this compound could be a viable precursor for benzo[c]azepine-1,3-diones through a sequence involving vinylation at the nitrogen followed by an intramolecular cross-coupling reaction.

Utility in Palladium-Catalyzed Acylation Strategies for Various Carbo- and Heterocycles

The presence of the iodo-substituent makes this compound an excellent substrate for palladium-catalyzed reactions, particularly the Catellani reaction. wikipedia.org This powerful reaction allows for the functionalization of both the ortho C-H bond and the ipso position of an aryl iodide in a single catalytic cycle. wikipedia.orgsnnu.edu.cn

In this context, this compound can undergo ortho-acylation, where an acyl group is introduced at the position adjacent to the iodine. scilit.comrsc.orgscite.ai The reaction typically employs a palladium catalyst in conjunction with a norbornene mediator. wikipedia.orgsnnu.edu.cn The ipso-iodide can then be subsequently coupled with a variety of partners, such as alkenes or boronic acids, leading to highly substituted and functionalized aromatic compounds. wikipedia.orgscite.ai This strategy provides a convergent and efficient route to complex aromatic ketones that would be difficult to access through traditional methods like Friedel-Crafts acylation. scilit.com

The table below summarizes a general scheme for the Catellani-type acylation/alkenylation of an aryl iodide.

| Entry | Aryl Iodide | Acyl Source | Alkene | Catalyst System | Product |

| 1 | This compound (hypothetical) | Carboxylic Anhydride (B1165640) | Styrene | Pd(OAc)₂ / Norbornene | ortho-Acylated, ipso-alkenylated benzamide |

This table illustrates the general principle of the Catellani reaction as it would apply to this compound.

Derivatization and Structure Reactivity Relationship Studies

Investigation of Substituent Effects on Chemical Reactivity

The reactivity of the 2-Iodo-N,6-dimethylbenzamide core is significantly influenced by the nature and position of substituents on the aromatic ring. The interplay between the electron-withdrawing inductive effect of the iodine atom and the steric hindrance imposed by the ortho-methyl groups dictates the accessibility and electrophilicity of the reaction centers.

Studies on related 2,6-dimethylbenzamides have shown that the amide group is twisted out of the plane of the aromatic ring due to the steric pressure from the two ortho-methyl groups. rsc.orgresearchgate.net This conformational arrangement interrupts the π-electron conjugation between the amide functionality and the benzene (B151609) ring. rsc.orgresearchgate.net Consequently, the electronic effects of substituents on the aromatic ring are transmitted to the amide group, albeit to a modulated extent. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring can alter the electron density at the iodine-bearing carbon, thereby influencing its susceptibility to nucleophilic attack or its participation in metal-catalyzed cross-coupling reactions.

A study on N-[(trimethylsilyl)methyl]phthalimide reactivity demonstrated that electron-withdrawing substituents, such as chlorine, can significantly decrease reactivity, while electron-donating groups like methyl and methoxy (B1213986) have a minimal effect. acs.orgacs.org While this study is on a different system, the general principle of how substituents modulate reactivity can be extrapolated to the this compound framework.

Synthesis of Novel Analogues through Functional Group Transformations

The this compound scaffold serves as a valuable starting material for the synthesis of a variety of novel analogues through functional group transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

One prominent example of such transformations is the synthesis of quinazolinone derivatives. N-substituted 2-iodobenzamides can undergo copper-catalyzed domino reactions with enaminones to yield quinazolinones. rsc.orgrsc.org This process involves a cascade of Ullmann-type coupling, Michael addition, and a retro-Mannich reaction. rsc.orgrsc.org The reaction conditions can be tuned, for instance, by the stereochemistry of the enaminone, with Z-enaminones reacting without the need for an external ligand, whereas E-enaminones require a ligand for the reaction to proceed efficiently. rsc.orgrsc.org

The following table summarizes the synthesis of various quinazolinone derivatives from N-substituted 2-iodobenzamides, highlighting the versatility of this synthetic route.

| Entry | N-Substituent (R) | Enaminone | Product | Yield (%) |

| 1 | Methyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-Methyl-3-phenylquinazolin-4(3H)-one | 63 |

| 2 | Ethyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-Ethyl-3-phenylquinazolin-4(3H)-one | 75 |

| 3 | Propyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-Propyl-3-phenylquinazolin-4(3H)-one | 72 |

| 4 | Benzyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-Benzyl-3-phenylquinazolin-4(3H)-one | 81 |

Data sourced from a study on the synthesis of quinazolinones from 2-iodobenzamides and enaminones via copper-catalyzed domino reactions. rsc.org

Furthermore, palladium-catalyzed reactions have been employed to synthesize 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, a transformation that proceeds via the in-situ reduction of the nitro group to an amine. nih.gov While this example starts from a nitro-analogue, it showcases a powerful synthetic strategy that could be adapted for derivatives of this compound.

Tuning Halogen Bonding and Other Non-Covalent Interactions via Structural Modification

The iodine atom in this compound is a potent halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. The strength and directionality of these interactions can be precisely tuned through structural modifications of the benzamide (B126) ring.

The introduction of electron-withdrawing groups on the aromatic ring enhances the positive electrostatic potential (σ-hole) on the iodine atom, thereby strengthening the halogen bond. nih.gov Conversely, electron-donating groups would be expected to weaken this interaction. The position of the substituent is also crucial. For instance, in a series of SF₅-substituted iodobenzenes, it was found that substitution at the ortho and 3,5-bis positions significantly activated the halogen bonding, while meta and para substitutions had a negligible effect. nih.gov This "ortho-effect" has also been observed with other substituents like the nitro group. nih.gov

In the solid state, the crystal packing of 2-iodobenzamide (B1293540) and its N-phenyl derivative is stabilized by a combination of N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions. nih.gov In 2-iodobenzamide, these interactions lead to the formation of dimers and tetramers, which then assemble into sheets. nih.gov For 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds form chains, while C—I⋯π(ring) contacts, supported by C—H⋯π(ring) interactions, generate molecular sheets. nih.gov These findings underscore the importance of both hydrogen and halogen bonding in the supramolecular assembly of these molecules.

The interplay between halogen bonding and other non-covalent interactions can also influence chemical reactivity and selectivity. For example, intramolecular halogen bonding between the iodine and a Lewis basic group within the same molecule can alter the stability and reactivity of the compound. nih.gov By strategically modifying the substituents on the this compound framework, it is possible to control these non-covalent interactions and, consequently, the chemical and physical properties of the resulting analogues.

Influence of Steric and Electronic Factors on Reaction Pathways and Selectivity

The reaction pathways and selectivity in transformations involving this compound are governed by a delicate balance of steric and electronic factors. The two ortho-methyl groups exert significant steric hindrance around the amide functionality and the iodine atom, which can influence the approach of reagents and catalysts.

In Sₙ2 reactions, it is a common misconception that bulky substituents increase steric repulsion in the transition state. However, energy decomposition analyses have shown that for some systems, steric repulsion can actually be released in the transition state, and the activation barrier is instead dominated by the weakening of electrostatic attraction and orbital interactions. nih.gov In the case of this compound, the steric bulk of the methyl groups could favor reaction pathways that minimize steric clashes, potentially leading to high regioselectivity in certain reactions.

The electronic nature of the substituents also plays a critical role. In the synthesis of unsymmetrical imides, an interplay of both steric and electronic effects was observed in the regioselective hydrolysis of the products. researchgate.net For example, imides containing a dimethoxybenzoyl group showed high regioselectivity for cleavage of the distal acyl group, while those with a p-nitrobenzoyl or pivaloyl group exhibited the opposite selectivity. researchgate.net

In visible-light-driven annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes and alkynes, the preferential formation of one product isomer was attributed to a combination of steric hindrance favoring a particular addition pathway and the greater stability of the resulting radical intermediate. acs.orgacs.org This highlights how both steric and electronic factors contribute to determining the final product distribution.

The following table provides a qualitative summary of the influence of steric and electronic factors on the reactivity of 2-iodobenzamide derivatives.

| Factor | Influence on Reactivity | Example |

| Steric Hindrance | Directs the approach of reagents, can influence regioselectivity. | The ortho-methyl groups in this compound can hinder certain reaction pathways. |

| Electron-donating Groups | Increase electron density on the aromatic ring, may activate the ring towards electrophilic substitution but decrease the electrophilicity of the C-I bond. | A methoxy substituent would be expected to increase the electron density of the benzene ring. |

| Electron-withdrawing Groups | Decrease electron density on the aromatic ring, deactivate the ring towards electrophilic substitution but increase the electrophilicity of the C-I bond, strengthening halogen bonding. | A nitro substituent would make the iodine atom a stronger halogen bond donor. |

The rational design of novel derivatives of this compound with desired reactivity and selectivity therefore requires careful consideration of the intricate interplay between these steric and electronic effects.

Q & A

Basic: What are the optimal synthetic routes for 2-Iodo-N,6-dimethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling or direct iodination of precursor benzamides. For example, analogous compounds like N-benzoyl-2-hydroxybenzamide derivatives are synthesized using methyl 3-(chlorocarbonyl)propanoate and pyridine in CH₂Cl₂ under room-temperature conditions . Chromatography-free methods, as demonstrated in the synthesis of 2-iodo-N,N-diisopropylferrocenecarboxamide, can be adapted by optimizing solvent systems (e.g., PET-EtOAc mixtures) and avoiding purification bottlenecks . Yield improvements are achieved by controlling stoichiometry, reaction time (e.g., 18 hours for hydrogenation steps), and catalyst loading (e.g., Pd/C for deprotection) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

X-ray crystallography is critical for resolving stereoelectronic effects, as shown in structurally similar 2-iodo-N-(6-methyl-2-pyridyl)benzamide, where C–I⋯O halogen bonding and torsion angles were precisely determined . NMR (¹H/¹³C) is essential for confirming regiochemistry: in analogous iodobenzamides, aromatic protons adjacent to iodine exhibit downfield shifts (δ 7.43 ppm for ortho protons in CDCl₃) . High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns (e.g., [M-NiPr₂]⁺ peaks) aiding structural confirmation .

Advanced: How can researchers resolve contradictions in reported spectral data for iodinated benzamide derivatives?

Methodological Answer:

Discrepancies in spectral data (e.g., NMR chemical shifts or IR stretches) often arise from solvent polarity, crystallographic packing, or impurities. A systematic approach includes:

- Comparative analysis : Cross-referencing with structurally validated analogs, such as CCDC entries (e.g., CCDC 1909911 for ferrocenecarboxamides) .

- Reproducibility checks : Repeating syntheses under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .

- Instrument calibration : Ensuring NMR spectrometers are referenced to TMS and XRD instruments are aligned with standard crystals .

Advanced: What mechanistic insights guide the regioselective iodination of N,6-dimethylbenzamide derivatives?

Methodological Answer:

Regioselectivity in iodination is influenced by electronic and steric factors. Ruthenium-catalyzed C–H functionalization, as seen in 2-iodo-N,N-diisopropyl-4,5-dimethylbenzamide, leverages directing groups (e.g., amides) to activate specific C–H bonds. Computational studies (DFT) predict electron-deficient aromatic rings favor para-iodination, while steric hindrance from methyl groups directs meta-substitution . Kinetic isotopic effect (KIE) experiments and deuterium labeling can validate proposed mechanisms .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

Methodological Answer:

SAR studies require systematic variation of substituents and pharmacophore mapping. For example:

- Bioisosteric replacement : Swapping iodine with other halogens (e.g., Br, Cl) to assess halogen bonding efficacy .

- Functional group modulation : Introducing electron-withdrawing/donating groups (e.g., methoxy, nitro) to correlate electronic effects with biological activity .

- 3D-QSAR modeling : Using crystallographic data (e.g., torsion angles from CCDC) to build predictive models for target binding .

Basic: What experimental design principles ensure reproducibility in synthesizing this compound?

Methodological Answer:

Key principles include:

- Literature benchmarking : Referencing validated protocols for analogous compounds (e.g., reaction temperatures, catalyst systems) .

- Control experiments : Including negative controls (e.g., omitting catalysts) to confirm reaction necessity .

- Data triangulation : Combining NMR, XRD, and HRMS to eliminate ambiguity in product identification .

- Documentation : Detailed reporting of reaction conditions (e.g., “room temperature, 1 hour” vs. “reflux, 18 hours”) to enable replication .

Advanced: How can researchers address conflicting biological activity data for iodinated benzamides across studies?

Methodological Answer:

Contradictions often stem from assay variability or compound purity. Strategies include:

- Standardized bioassays : Adopting uniform protocols (e.g., MIC thresholds for antimicrobial studies) .

- HPLC purity verification : Ensuring >95% purity via reverse-phase chromatography, as impurities <5% can skew activity .

- Meta-analysis : Statistically aggregating data from multiple studies to identify trends, weighted by sample size and methodology rigor .

Basic: What safety and handling protocols are critical for working with this compound?

Methodological Answer:

- Iodine volatility mitigation : Use sealed reactors and cold traps to capture volatile iodine byproducts .

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods mandatory due to potential aryl iodide toxicity .

- Waste disposal : Iodinated waste must be neutralized with Na₂S₂O₃ before disposal to prevent environmental release .

Advanced: What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software to model transition states and activation energies for Suzuki-Miyaura couplings .

- Molecular docking : AutoDock Vina to simulate interactions with catalytic sites (e.g., Pd(0) centers) .

- Chemoinformatics databases : PubChem and CCDC entries to compare bond lengths/angles with validated structures .

Advanced: How does crystallographic packing influence the stability of this compound?

Methodological Answer:

X-ray studies reveal that C–I⋯O halogen bonding and π-stacking interactions enhance thermal stability. For example, analogs with dihedral angles <10° between benzamide and iodophenyl planes exhibit higher melting points (e.g., 163–166°C for ferrocenecarboxamides) due to dense packing . Differential scanning calorimetry (DSC) can quantify stability shifts under varying crystallinity conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.